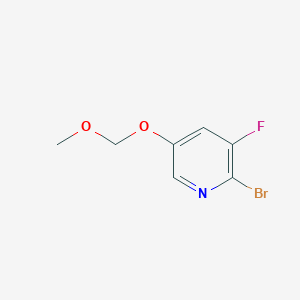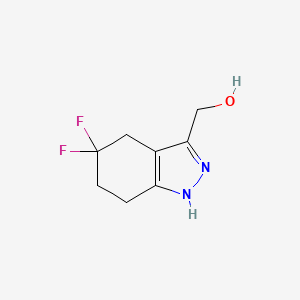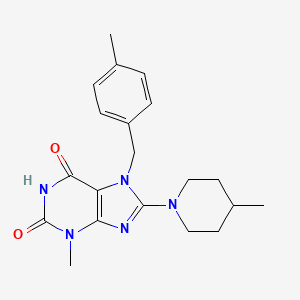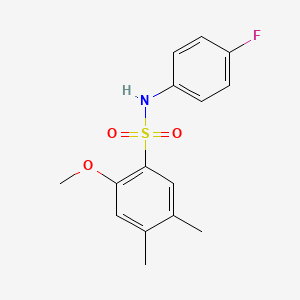![molecular formula C23H20ClN5O5 B2726651 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole CAS No. 1226432-72-9](/img/structure/B2726651.png)
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an indazole group, an oxadiazole group, and a piperidine group. Indazoles are a type of heterocyclic aromatic organic compound, while oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Piperidine is a widely used building block in the synthesis of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indazole group would contribute to the aromaticity of the molecule, while the oxadiazole group would introduce additional nitrogen and oxygen atoms into the structure. The piperidine group would add a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Anti-proliferative Activity in Cancer Research
A novel series of indazole tethered oxadiazoles (OTDs) derivatives, closely related to the queried compound, have been synthesized and evaluated for their anti-proliferative activity against hepatocellular carcinoma (HCC) cells. These compounds were found to inhibit the catalytical activity of SIRT2, inducing apoptosis in HCC cells, highlighting their potential in the development of SIRT2 inhibitors for liver cancer models (Dukanya et al., 2020).
Antimicrobial Activities
Research into oxadiazole and triazole containing heterocyclic compounds, akin to the chemical structure , has demonstrated various biological activities, including antimicrobial properties. For instance, novel oxadiazolyl pyrrolo triazole diones were synthesized and showed in vitro anti-protozoal and cytotoxic activities, underscoring the broad applicability of these heterocyclic compounds in developing new antimicrobial agents (Dürüst et al., 2012).
Synthesis and Chemical Characterization
The synthesis of oxadiazoles and their derivatives, including those structurally similar to the compound in focus, has been extensively studied for their potential in medicinal chemistry. These compounds are noted for their ability to be synthesized in a manner that allows for the introduction of various pharmacophoric features, thus enhancing their application in drug design and development. The synthetic methodologies not only provide access to a wide range of derivatives but also offer insights into the structural attributes that contribute to their biological activities (Ye et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5/c1-33-17-7-5-16(6-8-17)25-22(31)14-3-10-20-27-29(23(32)28(20)12-14)13-21(30)26-18-11-15(24)4-9-19(18)34-2/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNDQZLZPGYKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)


![5-Cyclopropyl-3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2726575.png)
![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)

![3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2726580.png)

![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)
methylidene}(propoxy)amine](/img/structure/B2726590.png)
